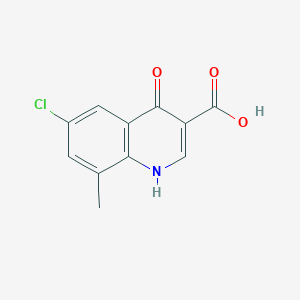

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 63463-15-0, ethyl ester derivative; parent acid structure inferred) is a quinoline derivative characterized by a chloro group at position 6, a hydroxy group at position 4, a methyl group at position 8, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₂H₁₀ClNO₃ (ethyl ester) or C₁₁H₈ClNO₃ (parent acid), with a molar mass of 237.64 g/mol for the parent compound .

Properties

IUPAC Name |

6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLKYWZNVGBVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351199 | |

| Record name | 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218156-60-6 | |

| Record name | 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

In a representative procedure, a suspension of the ethyl ester (2 mmol) in a 4% sodium hydroxide (NaOH) hydroalcoholic solution (5 mL ethanol/water) is refluxed for 5 hours. The reaction progress is monitored via thin-layer chromatography (TLC). After cooling, concentrated hydrochloric acid (HCl) is added to acidify the mixture, precipitating the crude product. Filtration and crystallization from ethanol afford the pure carboxylic acid with a yield of approximately 50%.

Key Parameters:

-

Base : NaOH (4% in ethanol/water)

-

Temperature : Reflux (~78°C for ethanol)

-

Time : 5 hours

-

Workup : Acidification with HCl, crystallization

This method is advantageous for its simplicity but limited by moderate yields, necessitating optimization for industrial-scale applications.

Catalytic Oxidation of 6-Chloro-8-methylquinoline

A patent-pending method for synthesizing halogenated quinoline carboxylic acids involves the catalytic oxidation of methyl-substituted precursors. Although originally developed for 7-chloro-8-quinolinecarboxylic acid, this approach is adaptable to the 6-chloro analog.

Oxidative Reaction Mechanism

The process employs N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as co-catalysts under oxygen pressure. In a typical reaction, 6-chloro-8-methylquinoline (10 g) is dissolved in acetonitrile (40 mL) with NHPI (0.38 g, 0.04 equiv) and AIBN (0.18 g, 0.02 equiv). The mixture is pressurized with oxygen (4 MPa) and heated to 90°C for 9 hours. Post-reaction, the solution is cooled, filtered, and the solid is washed with acetonitrile to yield 93.6% pure product.

Key Parameters:

-

Catalysts : NHPI (0.04 equiv) + AIBN (0.02 equiv)

-

Solvent : Acetonitrile

-

Oxidant : Oxygen (4 MPa)

-

Temperature : 90°C

-

Time : 9 hours

Solvent Recycling and Efficiency

Notably, the mother liquor from filtration is concentrated and reused in subsequent batches, achieving consistent yields >90% over 19 cycles. This green chemistry approach minimizes waste and cost.

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction, a classical method for quinoline synthesis, offers a pathway to construct the heterocyclic core of 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Reaction Overview

The reaction involves cyclocondensation of aniline derivatives with β-keto esters, followed by hydrolysis and decarboxylation. For the 6-chloro variant, 3-chloro-4-methylaniline is reacted with diethyl ethoxymethylenemalonate under acidic conditions to form an intermediate ethyl ester. Subsequent hydrolysis (as in Section 1) yields the carboxylic acid.

Key Parameters:

-

Aniline Derivative : 3-Chloro-4-methylaniline

-

Cyclization Agent : Diethyl ethoxymethylenemalonate

-

Acid Catalyst : HCl or H₂SO₄

-

Temperature : 100–120°C

Comparative Analysis of Methods

The table below contrasts the three primary synthesis routes:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include quinoline ketones or aldehydes.

Reduction: Products may include quinoline amines or alcohols.

Substitution: Products may include various substituted quinoline derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves several key steps:

- Chlorination : The precursor 8-methylquinoline is chlorinated using agents like thionyl chloride to introduce the chlorine atom at the 6-position.

- Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

- Carboxylation : Finally, a carboxyl group is added at the 3-position through carboxylation reactions.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Medicinal Chemistry

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial , antiviral , and anticancer properties. Its derivatives have shown promising results in preclinical studies, making it a candidate for further drug development.

Material Science

The compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs) . Its unique chemical structure allows for modifications that enhance electronic properties, making it suitable for applications in optoelectronics.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions . Its ability to interact with specific molecular targets provides insights into cellular processes and potential therapeutic mechanisms.

Industrial Applications

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is also used in the synthesis of dyes , pigments , and agrochemicals , showcasing its versatility across various industries.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that derivatives exhibited significant antibacterial effects against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance.

- Cytotoxicity Assessments : In vitro studies on HeLa cells indicated that certain derivatives showed no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development.

- Comparative Studies : When compared to related compounds like 6-Chloro-8-methylquinoline-3-carboxylic acid, the unique combination of functional groups in this compound enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function and activity.

Pathways Involved: It may inhibit or activate biochemical pathways, leading to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Key differences arise from the positions of substituents on the quinoline core:

Functional Group Variations

- Carboxylic Acid vs. Esters : The parent acid’s polar carboxylic acid group may limit cellular uptake, whereas ethyl esters (e.g., CAS 63463-15-0) improve lipophilicity, favoring passive diffusion .

- Hydroxy vs. Methoxy: Replacing the hydroxy group (as in 4-Chloro-8-methoxyquinoline-3-carboxylic acid) alters electronic effects and solubility. Methoxy groups increase electron density on the ring but eliminate acidic protons critical for hydrogen bonding .

Physicochemical Properties

Biological Activity

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 218156-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

The synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves several key steps:

- Chlorination : 8-Methylquinoline is chlorinated using agents such as thionyl chloride to introduce the chlorine atom at the 6-position.

- Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

- Carboxylation : Finally, a carboxyl group is added at the 3-position through carboxylation reactions.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits notable antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which are lower than those of standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.0625 |

| Pseudomonas aeruginosa | 22 mm zone | 24 mm zone |

Antiviral Activity

The compound has also shown potential antiviral properties. In a study focusing on derivatives of quinoline compounds, it was noted that certain modifications could enhance antiviral efficacy against viruses such as H5N1, with some derivatives achieving up to 91.2% inhibition of viral growth .

The biological activity of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be attributed to its interactions with specific molecular targets:

- Enzymatic Inhibition : The compound can inhibit enzymes crucial for bacterial survival and replication.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, potentially altering their activity and downstream effects.

These mechanisms suggest that the compound could serve as a scaffold for developing new antimicrobial and antiviral agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that derivatives of quinoline exhibited significant antibacterial effects against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance .

- Cytotoxicity Assessments : In vitro studies on HeLa cells indicated that certain derivatives showed no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

- Comparative Studies : When compared to related compounds like 6-Chloro-8-methylquinoline-3-carboxylic acid, the unique combination of functional groups in 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis of quinoline-3-carboxylic acid derivatives typically involves cyclization of substituted aniline precursors with β-keto esters or acrylates under acidic conditions. For example, a related compound, 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, was synthesized via acid-catalyzed cyclization of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate . Key optimization steps include:

- Temperature control : Maintain 70–80°C to prevent side reactions (e.g., decarboxylation).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Crystallization in ethanol/water mixtures improves purity (>95%) .

- Substituent tuning : Introduce methyl groups at position 8 via Friedel-Crafts alkylation of pre-quinoline intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Methodological Answer: A multi-technique approach is critical:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Polar aprotic solvents (DMSO, DMF): >10 mg/mL.

- Aqueous buffers (pH >7): Enhanced solubility due to deprotonated carboxylic acid .

- Stability :

- pH-dependent degradation : Avoid strong bases (pH >10) to prevent hydrolysis of the quinoline ring.

- Light sensitivity : Store in amber vials at −20°C; decomposition occurs via photooxidation of the 4-hydroxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the C8-methyl group be addressed during synthesis?

Methodological Answer: Regioselective methylation at C8 is achieved through:

- Directed ortho-metalation : Use a tert-butoxycarbonyl (Boc)-protected amine at C3 to direct lithiation to C8, followed by quenching with methyl iodide .

- Microwave-assisted synthesis : Short reaction times (30 min at 150°C) minimize competing C5/C7 methylation .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for methyl group insertion at C8 (ΔG‡ = 25–30 kcal/mol) .

Q. What mechanistic insights explain the biological activity of this compound against bacterial targets?

Methodological Answer: Quinoline-3-carboxylic acids inhibit DNA gyrase by binding to the GyrA subunit. Key findings from related analogs include:

- Binding affinity : Surface plasmon resonance (SPR) assays show Kd = 0.5–2 µM for E. coli gyrase .

- Resistance mitigation : The C8-methyl group reduces efflux pump recognition in Gram-negative bacteria .

- Synergy testing : Combine with β-lactams to disrupt cell wall synthesis; fractional inhibitory concentration (FIC) indices <0.5 indicate synergy .

Q. How can analytical methods differentiate between keto-enol tautomers of the 4-hydroxyquinoline moiety?

Methodological Answer:

- Tautomer equilibrium : In DMSO-d6, the enol form dominates (95% at 25°C), while the keto form is prevalent in CDCl₃ .

- IR spectroscopy : Enol form shows a broad O–H stretch (3200–3400 cm⁻¹); keto form exhibits a sharp C=O peak (1680–1700 cm⁻¹) .

- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) reveals coalescence of OH and adjacent proton signals, confirming tautomer exchange rates .

Q. What strategies resolve contradictions in reported antibacterial IC₅₀ values across studies?

Methodological Answer: Discrepancies arise from:

- Assay conditions : Adjust cation-adjusted Mueller-Hinton broth (CAMHB) pH to 7.2–7.4; deviations alter protonation states and activity .

- Bacterial strain variability : Use isogenic mutant panels (e.g., E. coli BW25113 ΔacrB) to assess efflux pump effects .

- Data normalization : Express IC₅₀ relative to internal controls (e.g., ciprofloxacin) to account for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.